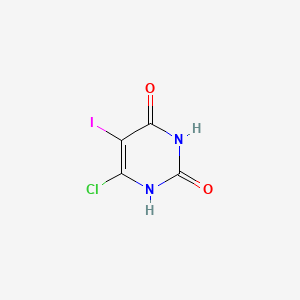![molecular formula C13H20N2O2 B2700184 N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide CAS No. 2361640-78-8](/img/structure/B2700184.png)
N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound is also known as CX-5461 and has been found to be a potent inhibitor of RNA polymerase I transcription.
Mechanism of Action
CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This inhibition leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, which can trigger cell death in cancer cells. CX-5461 has been found to have a unique mechanism of action that is different from other RNA polymerase inhibitors, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
CX-5461 has been found to have significant biochemical and physiological effects on cancer cells. Research has shown that CX-5461 induces nucleolar stress, which can trigger cell death in cancer cells. CX-5461 has also been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
CX-5461 has several advantages for lab experiments, including its high potency and selectivity for RNA polymerase I transcription inhibition. CX-5461 has also been found to be effective against a wide range of cancer types, making it a promising candidate for cancer treatment. However, CX-5461 has some limitations for lab experiments, including its potential toxicity and the need for further research to optimize its dosing and delivery methods.
Future Directions
There are several future directions for research related to CX-5461. One area of research is to optimize the dosing and delivery methods of CX-5461 to improve its efficacy and reduce its toxicity. Another area of research is to investigate the potential of CX-5461 as a combination therapy with other chemotherapeutic agents. Additionally, research is needed to further understand the mechanism of action of CX-5461 and its potential for targeting other cellular pathways. Overall, CX-5461 has significant potential as a cancer treatment, and further research is needed to fully realize its therapeutic potential.
Synthesis Methods
The synthesis of CX-5461 involves the reaction of cyclohexylamine with 2-(bromomethyl)acrylonitrile in the presence of triethylamine. This reaction produces N-cyclohexyl-2-(bromomethyl)acrylamide, which is then reacted with 1-methylpiperazine to produce N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide. The synthesis of CX-5461 has been optimized to improve yield and purity.
Scientific Research Applications
CX-5461 has been found to have potential pharmacological properties that make it a promising candidate for cancer treatment. Research has shown that CX-5461 inhibits RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, which can trigger cell death in cancer cells. CX-5461 has been found to be effective against a wide range of cancer types, including hematological malignancies and solid tumors.
properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-9-3-4-13(15)17/h2,10-11H,1,3-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIXQUVMJKIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



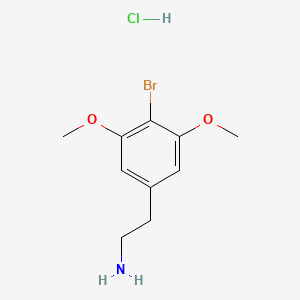
![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)
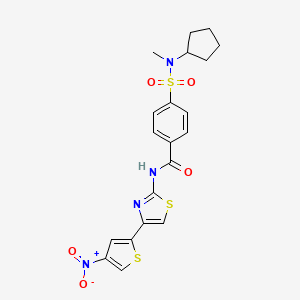

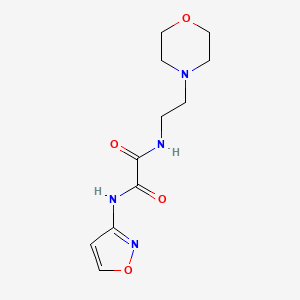
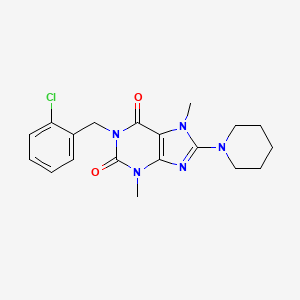
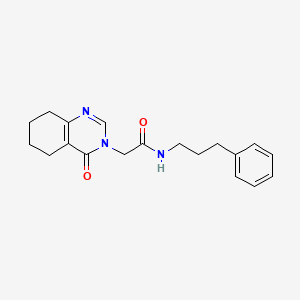
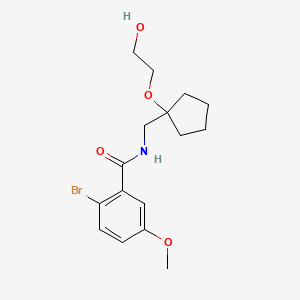
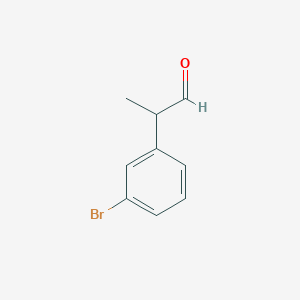
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)
![2-chloro-N-[(isoquinolin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B2700121.png)
